molecular formula C14H18ClNO3 B2844645 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide CAS No. 1286725-33-4

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide

Cat. No.: B2844645
CAS No.: 1286725-33-4
M. Wt: 283.75
InChI Key: SJRHUJQAMWRYHW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide is a chemical compound offered for research and experimental use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This benzamide derivative is of significant interest in medicinal chemistry and pharmacology, particularly in the study of voltage-gated sodium channels (NaV). N-substituted benzamides are a class of compounds investigated for their potential to modulate sodium channel activity, which is a key target for understanding and developing new approaches to manage neuropathic pain, inflammatory pain, and other neurological disorders . The structural motif of a 2-methoxybenzamide is common in several pharmacologically active compounds. The specific substitution with a cyclopropyl-hydroxypropyl group on the amide nitrogen is designed to influence the molecule's bioavailability and binding affinity to its biological targets . Researchers can utilize this compound as a reference standard or as a building block in the synthesis of more complex molecules for biological evaluation. Handling of this substance should be conducted by trained professionals in a laboratory setting with appropriate safety measures. Please inquire about availability for specific package sizes and purity certifications.

Properties

IUPAC Name

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(18,9-3-4-9)8-16-13(17)11-7-10(15)5-6-12(11)19-2/h5-7,9,18H,3-4,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHUJQAMWRYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide is a chemical compound with significant potential in medicinal chemistry. Its structural features suggest that it may interact with various biological targets, making it a subject of interest for research into its biological activities, particularly in the context of pharmacology and therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1286725-33-4
  • Molecular Formula : C14H18ClNO3
  • Molecular Weight : 283.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that compounds with similar structures often exhibit activity against various targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Receptor Binding : It may bind to neuroreceptors or other types of receptors, influencing neurotransmission and cellular signaling pathways.

Therapeutic Potential

Recent studies have suggested that derivatives of benzamide compounds can exhibit anti-cancer properties. The specific compound may also demonstrate similar activities. For example:

  • Anti-Cancer Activity : A study on related benzamide derivatives showed promising anti-proliferative effects against various cancer cell lines, suggesting that this compound could have potential as an anti-cancer agent .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyFindings
Anti-CancerSynthesis and evaluationDemonstrated anti-proliferative activity against cancer cell lines
Receptor InteractionRadioligand binding assaysPotential binding to neuroreceptors, influencing neurotransmission
Enzyme InhibitionKinetic assaysInhibition of specific metabolic enzymes linked to cancer progression

Binding Affinity Studies

Binding affinity studies are crucial for understanding how well a compound interacts with its target. For example, radioligand binding studies have shown that related compounds exhibit high affinity for specific receptor subtypes, which may also apply to our compound through structural similarities .

Table 2: Binding Affinity Comparison

Compound NameTarget ReceptorBinding Affinity (Ki)
LS-3-134D3 Dopamine Receptor0.2 nM
5-chloro-N-(2-cyclopropyl...)Potential NeuroreceptorsTBD

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name (IUPAC) Key Substituents Therapeutic Use Physicochemical Properties References
5-Chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 2-Cyclopropyl-2-hydroxypropyl Undocumented (research phase) Likely low solubility (inferred from BCS Class II analogs); hydroxyl group may improve polarity
Glibenclamide
(5-Chloro-N-[2-[4-(cyclohexylcarbamoyl)sulfamoyl]phenethyl]-2-methoxybenzamide)
4-(Cyclohexylcarbamoyl sulfamoyl)phenethyl Antidiabetic (SUR1/KATP channel inhibitor) BCS Class II (low solubility, high permeability); requires solubility-enhancing formulations
Metoclopramide
(4-Amino-5-chloro-N-[(2-diethylamino)ethyl]-2-methoxybenzamide)
4-Amino, diethylaminoethyl Antiemetic (dopamine D2 receptor antagonist) Higher solubility due to tertiary amine; rapid absorption
2-Methoxyfentanyl
(N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methoxybenzamide)
Piperidinyl, phenethyl Opioid analgesic (μ-opioid receptor agonist) High lipophilicity; rapid CNS penetration
5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide 3-Fluorophenyl Undocumented (research chemical) Fluorine enhances electronegativity; potential CNS activity
5-Chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazolyl, phenylpropyl Undocumented (research chemical) Thiadiazole ring may confer metabolic resistance

Structural and Functional Insights

Substituent-Driven Pharmacological Activity: Glibenclamide: The sulfonylurea group enables binding to SUR1 receptors in pancreatic β-cells, facilitating insulin secretion . Metoclopramide: The 4-amino and diethylaminoethyl groups facilitate dopamine receptor antagonism, reducing nausea .

Solubility and Bioavailability: Glibenclamide’s poor solubility (BCS Class II) necessitates advanced formulations like solid dispersions or nanoparticles . The target compound’s hydroxyl group could moderately improve solubility compared to glibenclamide but may still require similar strategies. Metoclopramide’s tertiary amine enhances water solubility, contributing to its rapid onset of action .

Fluorine in 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide may slow hepatic degradation via electron-withdrawing effects .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide, and how can reaction yields be maximized?

The synthesis typically involves coupling 5-chloro-2-methoxybenzoyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions. Key steps include:

  • Reagent selection : Use triethylamine as a base to neutralize HCl generated during amide bond formation, enhancing reaction efficiency .
  • Solvent optimization : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both polar and non-polar intermediates .
  • Purification : Column chromatography with gradients of pentanes/ethyl acetate (1:1) effectively isolates the product, achieving >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6) identify key protons (e.g., cyclopropyl CH2_2, aromatic protons) and confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} confirm the amide C=O bond, while hydroxyl (OH) stretches (~3400 cm1^{-1}) verify the hydroxypropyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Functional group variation : Systematically modify substituents (e.g., chloro, methoxy) to assess their impact on bioactivity. For example, replacing the methoxy group with a nitro group alters electron density, affecting binding to target proteins .
  • In vitro assays : Use antimicrobial (e.g., MIC against S. aureus) or cytotoxicity (e.g., MTT assays on cancer cell lines) models to correlate structural changes with activity .
  • Computational docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability and guide synthetic priorities .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

  • Bioavailability optimization : Improve solubility via prodrug strategies (e.g., esterification of the hydroxyl group) or nanoformulations .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes, highlighting instability or rapid clearance .
  • Dose-response calibration : Conduct pharmacokinetic studies in rodent models to align in vitro IC50_{50} values with effective plasma concentrations .

Q. What methodologies are recommended for analyzing environmental stability and ecotoxicological impacts?

  • Degradation studies : Expose the compound to UV light or microbial consortia to simulate environmental breakdown, monitoring by HPLC-MS .
  • Ecotoxicology assays : Evaluate effects on Daphnia magna (acute toxicity) and soil microbiota (ATP luminescence assays) to assess ecosystem risks .
  • QSAR modeling : Predict bioaccumulation and persistence using logP and pKa values derived from computational tools .

Methodological Considerations for Data Interpretation

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Control for redox interference : Include antioxidants (e.g., ascorbic acid) in assays to distinguish true bioactivity from artifact oxidative stress .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify consistent trends .

Q. What strategies improve the reproducibility of synthetic protocols for scaled-up production?

  • Reaction monitoring : Use TLC or inline FTIR to track intermediate formation and optimize reaction times .
  • Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., acyl chloride formation) to maintain safety and yield .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and morphology for consistent characterization .

Emerging Research Directions

Q. How can computational chemistry accelerate the discovery of novel derivatives with enhanced properties?

  • Machine learning : Train models on existing SAR data to predict untested derivatives’ bioactivity and synthetic feasibility .
  • Molecular dynamics : Simulate membrane permeability to prioritize compounds with favorable logD values (e.g., 1–3 for blood-brain barrier penetration) .

Q. What experimental designs are critical for evaluating synergistic effects with existing therapeutics?

  • Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy/antagonism with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) .
  • Transcriptomic profiling : RNA-seq analysis on treated cells identifies pathways modulated by the compound alone vs. in combination .

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